2-ethoxyphenyl 4-methyl-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxyphenyl 4-methyl-3-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a benzoate moiety substituted with a methyl and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxyphenyl 4-methyl-3-nitrobenzoate typically involves the esterification of 2-ethoxyphenol with 4-methyl-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-ethoxyphenyl 4-methyl-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles like sodium ethoxide or potassium tert-butoxide.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol in the presence of acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 2-ethoxyphenyl 4-methyl-3-aminobenzoate.
Substitution: Various substituted phenyl benzoates depending on the nucleophile used.
Hydrolysis: 2-ethoxyphenol and 4-methyl-3-nitrobenzoic acid.
Scientific Research Applications
2-ethoxyphenyl 4-methyl-3-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the design and synthesis of novel materials with specific properties, such as polymers and liquid crystals.
Biological Studies: It may be used as a probe or reagent in biochemical assays to study enzyme activities or receptor-ligand interactions.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 2-ethoxyphenyl 4-methyl-3-nitrobenzoate depends on its specific application. For instance, in biological systems, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, while the ester moiety can be hydrolyzed to release active metabolites.
Comparison with Similar Compounds
Similar Compounds
2-ethoxyphenyl 4-methylbenzoate: Lacks the nitro group, which may result in different reactivity and applications.
2-ethoxyphenyl 3-nitrobenzoate: Similar structure but with the nitro group in a different position, affecting its chemical properties and reactivity.
4-ethoxyphenyl 4-methyl-3-nitrobenzoate: The ethoxy group is attached to a different position on the phenyl ring, leading to variations in its chemical behavior.
Uniqueness
2-ethoxyphenyl 4-methyl-3-nitrobenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both an ethoxy group and a nitro group on the aromatic ring allows for a diverse range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(2-ethoxyphenyl) 4-methyl-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-3-21-14-6-4-5-7-15(14)22-16(18)12-9-8-11(2)13(10-12)17(19)20/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHECBQVLZUJPCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.